

Application Note: HILIC Method for the Separation of Polar Impurities in Cetirizine

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Compound of Interest

Compound Name: *Cetirizine Impurity C*
dihydrochloride

Cat. No.: *B11937684*

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Introduction

Cetirizine, a second-generation antihistamine, is widely used for the treatment of allergic rhinitis and chronic urticaria. As with any active pharmaceutical ingredient (API), ensuring its purity is critical for the safety and efficacy of the final drug product. During the synthesis and storage of Cetirizine, various related substances, including polar impurities, can arise. The analysis of these polar impurities is challenging using traditional reversed-phase liquid chromatography (RPLC) due to their poor retention on non-polar stationary phases.

Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative for the separation and quantification of polar compounds. This application note presents a detailed HILIC method for the separation of polar impurities in Cetirizine, providing a robust and reliable protocol for quality control and stability studies.

Principle of HILIC

HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small percentage of aqueous buffer. The separation mechanism is primarily based on the partitioning of analytes between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase. More polar analytes exhibit stronger retention, while less polar compounds elute earlier.

This retention behavior is opposite to that of RPLC, making HILIC an ideal tool for the analysis of polar molecules that are not well-retained in reversed-phase systems.

Experimental Protocols

This section details two established HILIC methods for the analysis of Cetirizine and its polar impurities.

Method 1: Stability-Indicating HILIC Method

This method is adapted from a study focused on developing a stability-indicating assay for Cetirizine, with a particular focus on its oxidative degradation product.^[1]

3.1.1. Chromatographic Conditions

| Parameter | Condition |
|----------------------|---|
| Column | Poroshell 120 HILIC, 4.6 x 150 mm, 2.7 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 5.0 µL |

3.1.2. Reagent and Sample Preparation

- **Mobile Phase Preparation:** Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Mix 200 mL of acetonitrile with 800 mL of the 0.1% formic acid solution. Filter and degas the mobile phase before use.
- **Standard Solution Preparation:** Accurately weigh and dissolve an appropriate amount of Cetirizine dihydrochloride reference standard in distilled water to obtain a concentration of 0.5 mg/mL.

- **Sample Solution Preparation:** For bulk substance, prepare as per the standard solution. For tablets, accurately weigh and finely powder a number of tablets. Transfer an amount of powder equivalent to 10 mg of Cetirizine to a 20 mL volumetric flask, add distilled water, sonicate to dissolve, and dilute to volume with distilled water. Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Modernized USP Impurity Method

This method is a modernized version of the USP monograph method for the analysis of organic impurities in Cetirizine hydrochloride tablets, offering a faster analysis time.^{[2][3]}

3.2.1. Chromatographic Conditions

| Parameter | Condition |
|----------------------|---|
| Column | XBridge BEH HILIC XP, 4.6 x 100 mm, 2.5 µm |
| Mobile Phase | Acetonitrile : Acidified Aqueous Tetrabutylammonium Hydrogen Sulfate (93:7, v/v) |
| Flow Rate | 2.1 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 230 nm |
| Injection Volume | 10.6 µL |

3.2.2. Reagent and Sample Preparation

- **Aqueous Mobile Phase Preparation:** Prepare an acidified aqueous solution of tetrabutylammonium hydrogen sulfate. Note: The exact concentration and acid used for pH adjustment should be based on the specific USP monograph.
- **Mobile Phase Preparation:** Mix 930 mL of acetonitrile with 70 mL of the prepared acidified aqueous tetrabutylammonium hydrogen sulfate solution. Filter and degas the mobile phase before use.

- **Sample Diluent:** A mismatch between the sample diluent and the mobile phase can cause peak distortion.[2][3] It is recommended to use the mobile phase as the sample diluent.
- **Standard and Sample Preparation:** Prepare standard and sample solutions of Cetirizine hydrochloride in the sample diluent at appropriate concentrations for impurity analysis.

Data Presentation

The following table summarizes the quantitative data obtained from the stability-indicating HILIC method for Cetirizine and its primary oxidative degradation product.

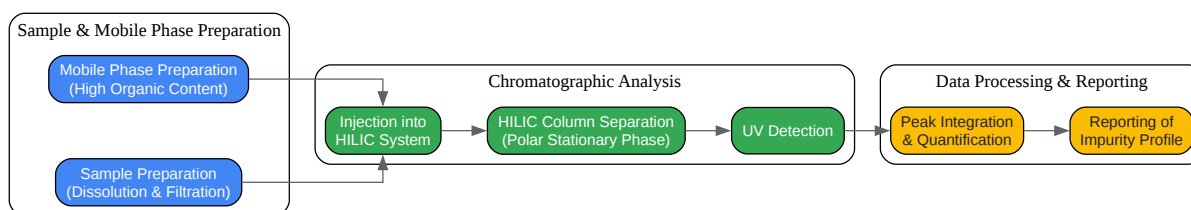
| Compound | Retention Time (min) | Tailing Factor |
|-------------------------------|----------------------|----------------|
| Oxidative Degradation Product | ~1.65 | - |
| Cetirizine | ~1.95 | 1.54 |

Data adapted from the Arabian Journal of Chemistry.[1]

Mandatory Visualization

HILIC Separation Workflow

The following diagram illustrates the general workflow for the HILIC analysis of polar impurities in Cetirizine.

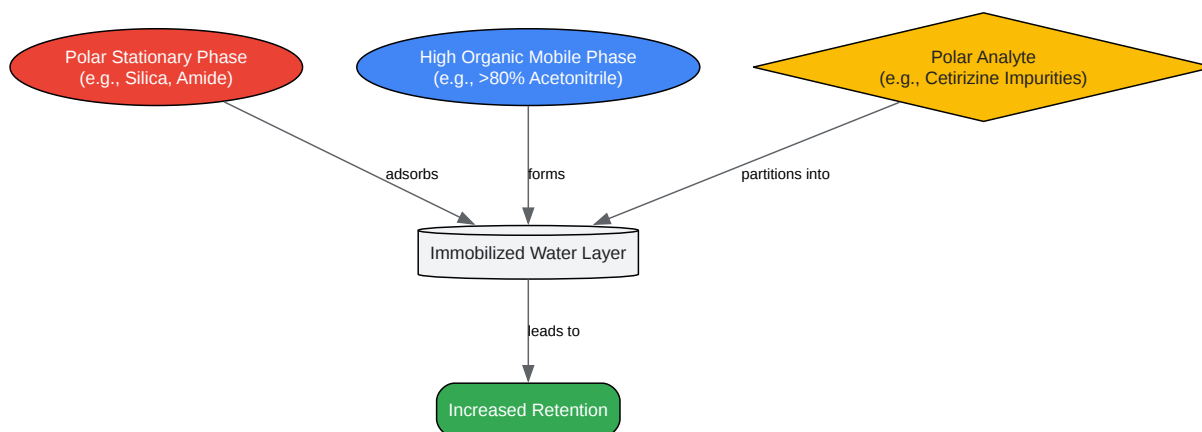


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Caption: Workflow for HILIC analysis of Cetirizine impurities.

Logical Relationship of HILIC Principles

This diagram illustrates the key principles governing retention in HILIC.



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Caption: Principle of analyte retention in HILIC.

Troubleshooting

| Problem | Potential Cause | Suggested Solution |
|---|---|--|
| Peak Tailing or Splitting | Mismatch between sample diluent and mobile phase.[2][3] | Use the mobile phase as the sample diluent. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Poor Peak Shape | Incompatible injection solvent. | Ensure the injection solvent is similar in composition to the mobile phase, particularly the organic content. |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH or ionic strength. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each run, which can take longer in HILIC than in RPLC. |
| Fluctuation in column temperature. | Use a column oven to maintain a constant temperature. | |
| Mobile phase composition variability. | Prepare fresh mobile phase daily and ensure accurate mixing. | |
| Low Sensitivity | High aqueous content in the sample diluent. | Minimize the amount of water in the sample solvent. |
| Inappropriate detection wavelength. | Optimize the detection wavelength for the impurities of interest. | |

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